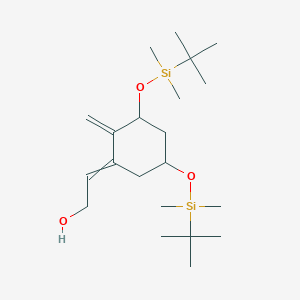![molecular formula C8H4ClN3 B1523487 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile CAS No. 1268520-74-6](/img/structure/B1523487.png)
4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile
Vue d'ensemble
Description
“4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile” is a chemical compound with the CAS Number: 1268520-74-6 . It has a molecular weight of 177.59 . The compound is an off-white solid .
Molecular Structure Analysis
The InChI Code for “4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile” is 1S/C8H4ClN3/c9-7-2-1-6(5-10)12-8(7)3-4-11-12/h1-4H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile” is an off-white solid . It has a molecular weight of 177.59 . The compound should be stored at 0-8°C .Applications De Recherche Scientifique
Corrosion Inhibition
Pyrazolopyridine derivatives, including structures similar to 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit mixed-type inhibition properties, suggesting their utility in protecting metals from corrosion in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).
Antifungal Activity
Novel polyheterocyclic compounds containing fused 1,2,4-triazine moieties, synthesized from derivatives similar to 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile, have shown promising antifungal activities. These compounds provide a foundation for the development of new antifungal agents (Ibrahim et al., 2008).
Optical and Electronic Properties
Research into the structural and optical properties of pyrazolopyridine derivatives has revealed their potential for application in electronic devices. The electronic and diode characteristics of these compounds suggest their use in fabricating heterojunctions and photosensors, indicating a broad range of applications in electronics (Zedan, El-Taweel, & El-Menyawy, 2020).
Anti-Inflammatory Activity
Pyrazolopyridine compounds have also been evaluated for their anti-inflammatory activities, with some derivatives exhibiting significant effects. These findings point to the potential of pyrazolopyridine derivatives in the development of new anti-inflammatory medications (El-Dean et al., 2016).
Antimicrobial and Antioxidant Activity
Several newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, starting from compounds similar to 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile, have been subjected to antimicrobial and antioxidant screening. These studies highlight the potential of pyrazolopyridine derivatives as agents in antimicrobial and antioxidant applications (Flefel et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloropyrazolo[1,5-a]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-2-1-6(5-10)12-8(7)3-4-11-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZASGKAUZUWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC=N2)C(=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




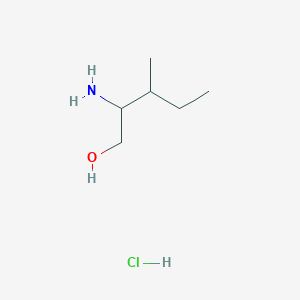

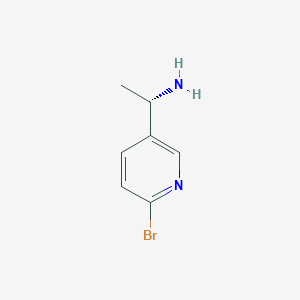
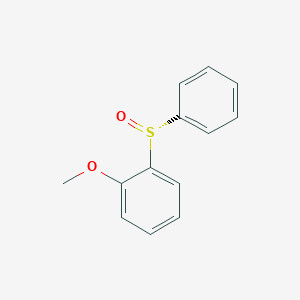
![tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523411.png)
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)

![2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid](/img/structure/B1523415.png)

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol](/img/structure/B1523417.png)
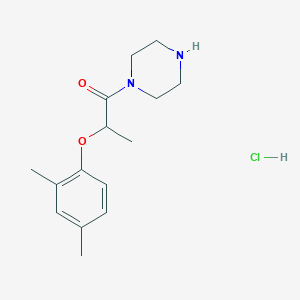
![1-[(3-Bromophenyl)methyl]piperidine-2,6-dione](/img/structure/B1523425.png)
